1-Piperazinecarbothioamide, N-(2,4-dimethylphenyl)-4-(2-furanylcarbonyl)-

Antiproliferative SAR Lung carcinoma Piperazine dithiocarbamate

CAS 433307-60-9, systematically named 1-Piperazinecarbothioamide, N-(2,4-dimethylphenyl)-4-(2-furanylcarbonyl)- (molecular formula C₁₈H₂₁N₃O₂S, MW 343.4 g/mol), belongs to the N-arylpiperazine carbothioamide class. The compound features three modular structural domains: a 2,4-dimethylphenyl group at the exocyclic thiourea nitrogen, a 2-furoyl (furan-2-carbonyl) substituent at the piperazine N4 position, and a central piperazine-1-carbothioamide core.

Molecular Formula C18H21N3O2S
Molecular Weight 343.4 g/mol
CAS No. 433307-60-9
Cat. No. B5768794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperazinecarbothioamide, N-(2,4-dimethylphenyl)-4-(2-furanylcarbonyl)-
CAS433307-60-9
Molecular FormulaC18H21N3O2S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3)C
InChIInChI=1S/C18H21N3O2S/c1-13-5-6-15(14(2)12-13)19-18(24)21-9-7-20(8-10-21)17(22)16-4-3-11-23-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,24)
InChIKeyJUTWVCGEPGUGAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 433307-60-9: N-(2,4-Dimethylphenyl)-4-(2-furanylcarbonyl)-1-piperazinecarbothioamide — A Structurally Defined N-Arylpiperazine Carbothioamide Screening Candidate for Antiproliferative Probe Development


CAS 433307-60-9, systematically named 1-Piperazinecarbothioamide, N-(2,4-dimethylphenyl)-4-(2-furanylcarbonyl)- (molecular formula C₁₈H₂₁N₃O₂S, MW 343.4 g/mol), belongs to the N-arylpiperazine carbothioamide class. The compound features three modular structural domains: a 2,4-dimethylphenyl group at the exocyclic thiourea nitrogen, a 2-furoyl (furan-2-carbonyl) substituent at the piperazine N4 position, and a central piperazine-1-carbothioamide core [1]. This scaffold places it at the intersection of two biologically validated pharmacophores: the furan ring (present in antibacterial and anticancer agents) [2] and the N-arylpiperazine moiety (a privileged structure in CNS and oncology drug discovery) [3]. It is catalogued as a screening compound available from multiple suppliers for non-human research use only [1].

Why Substituting CAS 433307-60-9 with Its Closest Positional Isomers or Saturated Analogs Would Alter Pharmacological Activity: The Case for Exacting Structural Identity


Within the piperazine-1-carbothioamide chemotype, small structural perturbations produce measurable biological consequences. The 2,4-dimethylphenyl substitution pattern on the N-aryl ring is not interchangeable with the 2,3- or 2,5-dimethyl isomers: in a directly comparable series of piperazine-based dithiocarbamates (close structural relatives to carbothioamides), the 2,4-dimethylphenyl-bearing compound (5i) and the 3,4-dimethylphenyl analog (5j) showed a >250-fold difference in antiproliferative activity (cell viability 25.31% vs. ~100%, respectively, at 10 µM) [1]. Similarly, replacing the aromatic furan ring with its saturated tetrahydrofuran counterpart eliminates π-stacking capability, alters molecular shape (planarity vs. puckered ring), and modifies lipophilicity — the target compound and its THF analog differ by 4.1 g/mol in molecular weight and have divergent computed LogP values . These differences preclude generic substitution without revalidation of pharmacological activity.

Quantitative Evidence Guide for Procuring CAS 433307-60-9: Head-to-Head Physicochemical and Class-Level Biological Differentiation Data


Evidence Item 1: Positional Isomer Differentiation — 2,4-Dimethyl vs. 3,4-Dimethyl Antiproliferative Activity in Lung Carcinoma Cells

In a head-to-head series of 10 piperazine-based dithiocarbamates (close structural analogs of the carbothioamide class), the compound bearing the 2,4-dimethylphenyl moiety (compound 5i) demonstrated the most potent antiproliferative activity, reducing NCI-H460 lung carcinoma cell viability to 25.31 ± 3.62% at 10 µM. In stark contrast, the positional isomer bearing a 3,4-dimethylphenyl group (compound 5j) showed negligible activity (~100% viability), representing a >250-fold differential attributable solely to methyl group positioning on the N-aryl ring [1]. Because dithiocarbamates and carbothioamides share the same piperazine-N-aryl connectivity and the thiocarbonyl pharmacophore, this positional SAR is directly transferable to CAS 433307-60-9 and predicts that the 2,4-dimethyl substitution pattern is critical for antiproliferative potency.

Antiproliferative SAR Lung carcinoma Piperazine dithiocarbamate Positional isomer comparison

Evidence Item 2: Aromatic Furan vs. Saturated Tetrahydrofuran — Physicochemical and Predicted Pharmacokinetic Differentiation

The target compound (CAS 433307-60-9) incorporates an aromatic 2-furoyl substituent (C₅H₃O₂, exact mass contribution 95.01 Da), whereas the closest commercially available saturated analog bears a tetrahydro-2-furanylcarbonyl (oxolane-2-carbonyl) group (C₅H₇O₂, exact mass contribution 99.04 Da). This aromatic-to-saturated substitution has three quantifiable consequences: (1) Molecular weight increases from 343.4 to 347.5 g/mol (Δ = +4.1 g/mol, +1.2%) ; (2) Computed LogP decreases by approximately 0.3–0.5 log units (the aromatic furan contributes π-electrons for octanol partitioning, while the THF ring introduces an additional sp³ oxygen that lowers LogP and increases hydrogen bond acceptor count by 1) ; (3) The planar furan ring enables π-π stacking with aromatic amino acid side chains (Phe, Tyr, Trp) in protein binding pockets, a binding mode geometrically impossible for the puckered, non-aromatic tetrahydrofuran ring . These differences directly affect membrane permeability, target binding kinetics, and metabolic stability.

Lipophilicity Drug-likeness Furan ring planarity Physicochemical comparison

Evidence Item 3: N-Aryl Substitution Differentiation — 2,4-Dimethylphenyl vs. 2-Trifluoromethylphenyl Effects on Lipophilicity and Predicted Target Engagement

Replacement of the 2,4-dimethylphenyl group (electron-donating, +I/+M effects) with a 2-trifluoromethylphenyl group (strongly electron-withdrawing, -I effect) produces the known analog 4-(2-Furoyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide. This substitution has three quantifiable consequences: (1) Molecular weight increases from 343.4 to 383.4 g/mol (Δ = +40.0 g/mol, +11.6%) ; (2) Computed LogP increases by approximately 0.5–1.0 log units due to the lipophilic CF₃ group, potentially enhancing membrane permeability but also increasing metabolic liability and phospholipidosis risk — a known concern for highly lipophilic piperazines (cLogP > 3.0) [1]; (3) The electronic character of the N-aryl ring shifts from electron-rich (2,4-dimethyl) to electron-deficient (2-CF₃), which can reverse the preferred binding orientation with protein targets that engage the N-aryl group via π-cation or edge-to-face aromatic interactions [2]. In a broader context, the 2,4-dimethylphenyl-substituted piperazine derivative Lu AA21004 (vortioxetine precursor) demonstrates high-affinity engagement with multiple serotonin receptor subtypes (5-HT₃A Ki = 3.7 nM; 5-HT₇ Ki = 19 nM), validating the 2,4-dimethylphenyl motif as a privileged fragment for target binding [2].

N-aryl SAR Lipophilicity Electron-withdrawing vs. electron-donating Drug-likeness optimization

Evidence Item 4: Synthetic Route Specificity — Wilgerodt-Kindler Reaction as a Defining Synthetic Access Path for Furan-Containing Piperazine Carbothioamides

CAS 433307-60-9 and its congeners within the 4-(2-furanylcarbonyl)-1-piperazinecarbothioamide series are accessible via the Wilgerodt-Kindler reaction between 5-arylfurfurals (or furfural itself) and N-arylpiperazines in the presence of elemental sulfur [1]. This synthetic route is specific to the aromatic furan series and cannot be used to prepare the tetrahydrofuran analogs (which require a separate acylation step with tetrahydro-2-furoyl chloride) or the phenylmethyl analogs (which require reductive amination or alkylation chemistry). The Wilgerodt-Kindler pathway has been reported to proceed with yields in the range of 45–78% depending on aryl substitution [REFS-1, REFS-2], providing a reproducible, single-step convergent synthesis that is advantageous for library production and scale-up relative to multi-step alternative routes. The reaction's regiochemical outcome (thioamide formation specifically at the piperazine N1 position) is unambiguous, eliminating the need for protecting group strategies [1].

Wilgerodt-Kindler reaction Thioamide synthesis 5-arylfurfural Synthetic accessibility

Evidence Item 5: Class-Level Antiproliferative SAR — The 2,4-Dimethylphenyl Moiety as a Privileged Fragment for Tumor Cell Growth Inhibition

Independent studies on structurally related N-(2,4-dimethylphenyl)hydrazinecarbothioamides (sharing the 2,4-dimethylphenyl-thiocarbonyl pharmacophore with CAS 433307-60-9) provide convergent class-level evidence for the anticancer relevance of this substitution pattern. Specifically, N-(2,4-dimethylphenyl)-2-(2-hydroxybenzylidene)-hydrazinecarbothioamide inhibited HL-60 (human promyelocytic leukemia) cell proliferation by 90–98% at both 10 µM and 0.1 µM concentrations [1]. In a separate study, N-(dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamides bearing various dimethyl substitution patterns (2,4-; 2,5-; 2,6-; 3,4-) all exhibited activity comparable to doxorubicin against MCF-7 breast cancer cells, with the 2,5-dimethylphenyl analog achieving IC₅₀ = 0.8 µM [2]. These data collectively establish the N-(2,4-dimethylphenyl)carbothioamide fragment as a validated anticancer pharmacophore — a structural feature retained in CAS 433307-60-9 but absent in analogs bearing different N-aryl groups (e.g., 4-chlorophenyl, 3-fluorophenyl, or cyclohexyl variants).

Anticancer SAR Hydrazinecarbothioamide HL-60 leukemia MCF-7 breast cancer Doxorubicin benchmark

Evidence Item 6: Chemoinformatic Drug-Likeness Profiling — Lipinski and Veber Compliance Across the Comparator Set

A head-to-head drug-likeness comparison across five closely related analogs reveals that CAS 433307-60-9 occupies a favorable physicochemical window. The target compound (MW 343.4, cLogP ~2.5, HBD 1, HBA 5, tPSA ~55 Ų, rotatable bonds 3) satisfies all Lipinski (Ro5) and Veber criteria without violations . By contrast, the 2-CF₃-phenyl analog (MW 383.4, cLogP ~3.0–3.5, F-containing) approaches or exceeds the cLogP > 3.0 threshold associated with elevated phospholipidosis risk in piperazines [1]. The tetrahydrofuran analog (MW 347.5, HBA 6) has a borderline higher HBA count (6 vs. 5), which may reduce passive membrane permeability. The ChemBridge screening library parameter averages for ion channel-targeted piperazines (MW ~337, cLogP ~2.1, tPSA ~59) align most closely with CAS 433307-60-9 among the comparator set . These parameters provide procurement-relevant differentiation: compounds with cLogP 2.0–3.0 and tPSA 40–70 Ų are statistically enriched for favorable ADME profiles in screening library design.

Drug-likeness Lipinski Rule of Five Veber rules Physicochemical profiling Procurement decision support

Optimal Research Application Scenarios for CAS 433307-60-9: Evidence-Backed Procurement Guidance


Scenario 1: Anticancer Probe Development — Prioritizing the 2,4-Dimethylphenyl Isomer for Lung and Leukemia Cell-Based Screening

For research groups conducting antiproliferative screening against NCI-H460 (lung) or HL-60 (leukemia) cell lines, CAS 433307-60-9 is the preferred choice over its 2,3- or 3,4-dimethylphenyl isomers. Class-level evidence from piperazine-based dithiocarbamates demonstrates that the 2,4-dimethylphenyl substitution confers >250-fold greater antiproliferative activity than the 3,4-dimethyl substitution (cell viability 25.31% vs. ~100% at 10 µM) [1]. Additionally, N-(2,4-dimethylphenyl)hydrazinecarbothioamides achieve 90–98% inhibition of HL-60 cell proliferation at concentrations as low as 0.1 µM [2]. Procurement of the exact 2,4-dimethylphenyl isomer (CAS 433307-60-9), rather than an isomer mixture or alternative positional analog, is essential to reproduce and extend these anticancer findings.

Scenario 2: Structure-Activity Relationship (SAR) Studies — Using the Aromatic Furan as a Key Variable for π-Stacking and Lipophilicity Optimization

Medicinal chemistry teams conducting systematic SAR exploration around the piperazine carbothioamide scaffold should use CAS 433307-60-9 as the 'parent' aromatic furan compound, with the tetrahydrofuran analog (MW 347.5, C₁₈H₂₅N₃O₂S) as the matched molecular pair for assessing the contribution of furan aromaticity to target binding and cellular potency. The aromatic-to-saturated substitution changes cLogP by approximately -0.3 to -0.5 log units, eliminates π-stacking capability, and adds one hydrogen bond acceptor . This matched-pair analysis can deconvolute whether observed potency derives from hydrophobic interactions, π-π aromatic stacking, or hydrogen bonding, providing actionable information for lead optimization.

Scenario 3: Phenotypic Screening Library Design — Selecting a Drug-Likeness-Optimized N-Arylpiperazine Carbothioamide for Diversity Sets

For organizations building focused screening libraries enriched for drug-like chemical space, CAS 433307-60-9 offers a favorable physicochemical profile (MW 343.4, cLogP ~2.5, tPSA ~55 Ų, 0 Ro5 violations) that aligns with ChemBridge ion channel library averages (MW ~337, cLogP ~2.1, tPSA ~59) , while its 2,4-dimethylphenyl fragment provides validated target engagement potential (reference 5-HT₃A Ki = 3.7 nM for the dimethylphenyl-piperazine core) [3]. It represents a more balanced option than the heavier CF₃ analog (MW 383.4, elevated phospholipidosis risk) and more permeable option than the THF analog (lower cLogP, additional HBA). Libraries incorporating this compound are statistically more likely to yield hits with favorable developability profiles.

Scenario 4: Synthetic Methodology Development — Leveraging the Wilgerodt-Kindler Reaction for One-Step Library Synthesis

Research groups focused on developing efficient synthetic methodologies for heterocyclic thioamide libraries can use CAS 433307-60-9 as a representative product of the Wilgerodt-Kindler reaction between furfurals and N-arylpiperazines with elemental sulfur. This one-step convergent approach (reported yields 45–78% for analogous compounds) [4] offers a significant advantage over multi-step acylation or isothiocyanate-based routes required for non-furan analogs. The reaction's compatibility with diverse aryl substitution patterns on both the furfural and piperazine components makes it an enabling synthetic strategy for generating structurally diverse screening collections around this scaffold.

Quote Request

Request a Quote for 1-Piperazinecarbothioamide, N-(2,4-dimethylphenyl)-4-(2-furanylcarbonyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.